Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]
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Overview
Description
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] is a chemical compound with the molecular formula C24H14Cl2O2 It is characterized by the presence of a naphthalene core substituted with two 4-chlorophenyl groups at the 2 and 3 positions, each linked via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] typically involves the reaction of naphthalene-2,3-dicarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar naphthalene core with different substituents.
4,4’-[Naphthalene-2,7-diylbis(oxy)]dianiline: Another naphthalene derivative with different functional groups.
Uniqueness
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] is unique due to its specific substitution pattern and the presence of two 4-chlorophenyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C24H14Cl2O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)naphthalen-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C24H14Cl2O2/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14H |
InChI Key |
LDURPGLYYUMZQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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